![molecular formula C31H29BO2 B3338621 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1260032-45-8](/img/structure/B3338621.png)
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane” is an organic compound with the molecular formula C31H29BO2 . It has a molecular weight of 444.4 g/mol . The compound is also known by other names such as 3-BAEPF and MFCD30063086 .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. It includes a fluorene moiety, a phenyl group, and a dioxaborolane group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions . This reaction can be used to extend the size of the structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 444.4 g/mol and a complexity of 687 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 18.5 Ų . The exact mass and monoisotopic mass are both 444.2260603 g/mol .Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with various nucleophiles. The boron atom in this compound can form a coordinate bond with the oxygen atom in an alcohol or the nitrogen atom in an amine, which can lead to the activation of the nucleophile. This activation of the nucleophile can lead to the formation of new bonds, which is essential in various organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound is non-toxic and does not exhibit any significant cytotoxicity. This compound has also been shown to be stable in biological systems, which makes it an ideal candidate for biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane is its versatility. This compound can be used as a catalyst in various organic reactions and as a fluorescent probe for biological imaging. This compound is also relatively easy to synthesize and can be achieved with high yields. However, one of the limitations of this compound is its solubility. This compound is not very soluble in water, which can limit its use in biological systems.
Zukünftige Richtungen
There are several future directions for the research on 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane. One of the directions is the development of new synthetic methods for this compound. The current method for synthesizing this compound involves the use of a palladium catalyst, which can be expensive and toxic. The development of new synthetic methods that are more cost-effective and less toxic would be beneficial. Another direction is the further exploration of this compound's use as a fluorescent probe for biological imaging. This compound has shown promise in imaging biological systems, and further research in this area could lead to the development of new diagnostic tools for various diseases. Additionally, the use of this compound in catalysis is an area that requires further exploration. This compound has shown potential as a catalyst in various organic reactions, and the development of new reactions that utilize this compound as a catalyst could lead to the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in organic synthesis. This compound has been used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. This compound has also been used as a fluorescent probe for biological imaging. This compound exhibits a strong fluorescence emission in the blue region, which makes it an ideal candidate for imaging biological systems.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(9-phenylfluoren-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)27-19-10-8-17-25(27)26-18-9-11-20-28(26)31/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHBZPAVOZPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260032-45-8 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)
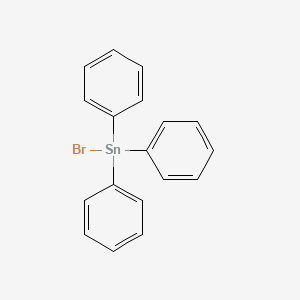
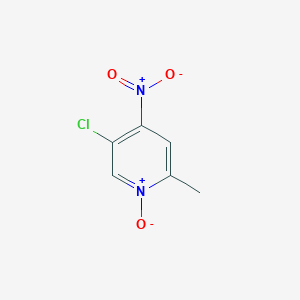
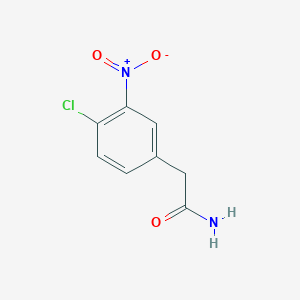
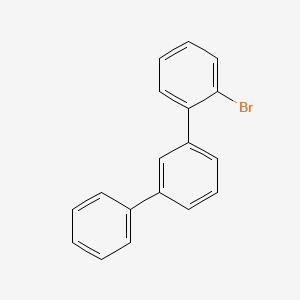
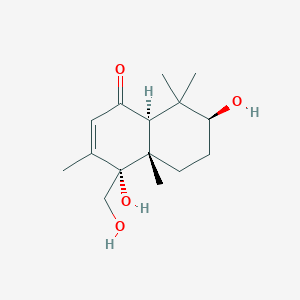
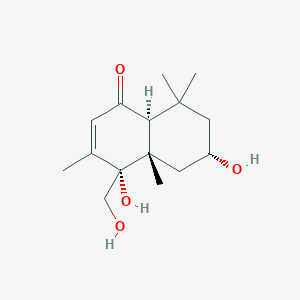
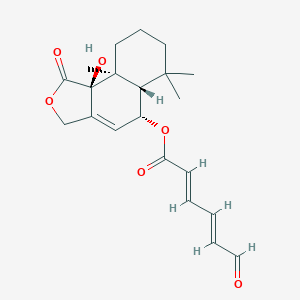
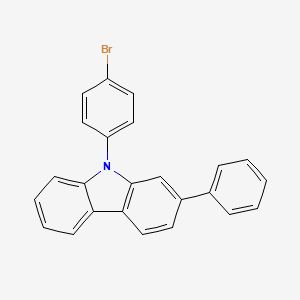

![4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B3338643.png)

![4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-2-yl-1,3,2-Dioxaborolane](/img/structure/B3338652.png)
![3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene]](/img/structure/B3338656.png)